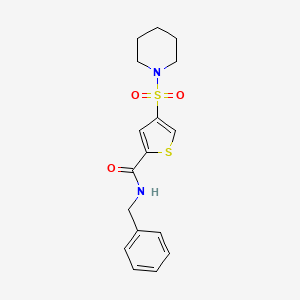
N-benzyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds structurally related to N-benzyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide often involves multi-step chemical reactions, starting from basic piperidine derivatives and incorporating various functional groups through reactions like halogenation, sulfonation, and amidation. For instance, the synthesis of piperidine derivatives with anti-acetylcholinesterase activity involves substituting the benzamide moiety with bulky groups to increase activity, indicating the significance of structural modifications in enhancing biological activity (Sugimoto et al., 1990).
Molecular Structure Analysis
The molecular structure of compounds similar to N-benzyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide has been extensively studied using techniques like NMR and X-ray crystallography. These studies reveal the importance of the piperidine nitrogen and the positioning of substituents for activity. For example, 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives' activity is dramatically enhanced by the introduction of an alkyl or phenyl group at the nitrogen atom of benzamide, highlighting the role of molecular structure in determining biological activity (Sugimoto et al., 1990).
Chemical Reactions and Properties
The chemical reactivity of N-benzyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide derivatives involves interactions with biological targets such as enzymes, which can be influenced by the presence of specific functional groups. For example, compounds in this class have shown potent inhibitory activity against acetylcholinesterase, a key enzyme in cholinergic neurotransmission, indicating their potential utility in treating conditions like dementia (Sugimoto et al., 1990).
Wissenschaftliche Forschungsanwendungen
Anticholinesterase Activity
A study synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, including compounds structurally related to N-benzyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide, to evaluate their anti-acetylcholinesterase (AChE) activity. The introduction of specific groups significantly enhanced the activity against AChE, with one compound showing an affinity 18,000 times greater for AChE than for butyrylcholinesterase (BuChE), suggesting potential for development as antidementia agents (Sugimoto et al., 1990).
Antifungal Activity
N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes, bearing similarities in functional groups to N-benzyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide, were synthesized and showed antifungal activity against pathogens responsible for plant diseases. These findings indicate potential applications in agriculture for controlling fungal infections (Zhou Weiqun et al., 2005).
Urotensin-II Receptor Antagonism
Research into benzo[b]thiophene-2-carboxamide derivatives, which share a similar thiophene motif with N-benzyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide, identified potent urotensin-II receptor antagonists. This suggests a potential therapeutic application in treating diseases related to the urotensin system (Chae Jo Lim et al., 2016).
Glycosidic Linkage Formation
The use of 1-benzenesulfinyl piperidine/trifluoromethanesulfonic anhydride as reagents demonstrated their efficacy in activating thioglycosides for the formation of glycosidic linkages. This application is crucial in synthetic chemistry for constructing complex carbohydrates, indicating the versatility of compounds similar to N-benzyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide in facilitating such reactions (David Crich and Mark E. Smith, 2001).
Antibacterial Evaluation
Novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives, synthesized through reactions involving components structurally related to N-benzyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide, demonstrated antibacterial effects against both Gram-negative and Gram-positive bacteria. This highlights the potential for developing new antibacterial agents from compounds with similar structural frameworks (Behjat Pouramiri et al., 2017).
Eigenschaften
IUPAC Name |
N-benzyl-4-piperidin-1-ylsulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c20-17(18-12-14-7-3-1-4-8-14)16-11-15(13-23-16)24(21,22)19-9-5-2-6-10-19/h1,3-4,7-8,11,13H,2,5-6,9-10,12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUPZVUVQJSYDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CSC(=C2)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{2-[4-(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-2-morpholinyl]ethyl}amine dihydrochloride](/img/structure/B5513774.png)
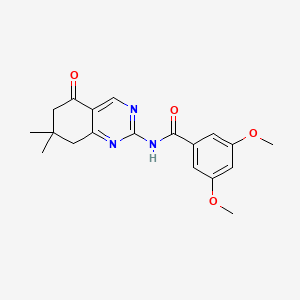
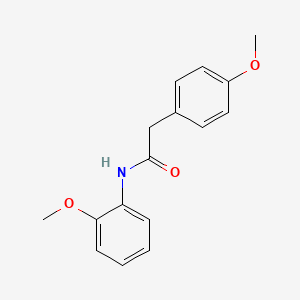
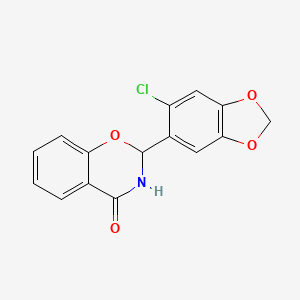
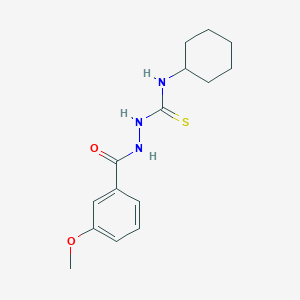
![4-{[4-(6-methyl-3-pyridazinyl)-1-piperazinyl]carbonyl}benzenesulfonamide](/img/structure/B5513824.png)
![2-(1,3-benzothiazol-2-ylthio)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5513832.png)
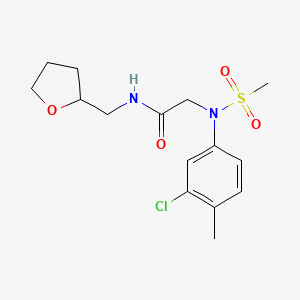
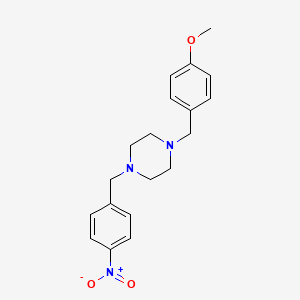
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B5513848.png)
![7-[(8-fluoro-4-hydroxyquinolin-2-yl)methyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5513850.png)
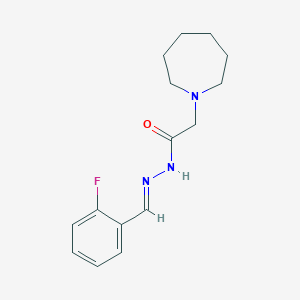
![N'-[1-(5-bromo-2-thienyl)ethylidene]-3,4-dichlorobenzohydrazide](/img/structure/B5513860.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide](/img/structure/B5513863.png)